molecular formula C15H22N2O2 B500204 N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide CAS No. 708281-90-7

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B500204
CAS No.: 708281-90-7
M. Wt: 262.35g/mol
InChI Key: YBKFVDBSGILLTI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound of significant interest in neuroscientific and pharmacological research, particularly in the study of serotonin receptor signaling. Based on the profile of its closely related structural analog AC-90179, this compound is characterized as a potent and selective inverse agonist of the serotonin 5-HT 2A receptor . Its high selectivity for the 5-HT 2A receptor over other receptors, such as dopamine D2 and histamine H1 receptors, makes it a valuable investigative tool for studying receptor-specific effects without the confounding side effects often associated with less selective agents . In vivo studies of its analog have demonstrated the ability to attenuate phencyclidine-induced hyperactivity, suggesting potential relevance in models of psychosis, while notably lacking the catalepsy and motor impairments associated with typical antipsychotics at behaviorally efficacious doses . The primary research applications for this compound include the exploration of serotonin-related pathways, the development of models for psychiatric disorders such as schizophrenia, and the investigation of novel therapeutic agents with improved safety profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans. Researchers should refer to the product's Certificate of Analysis for specific data on the provided batch.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-7-9-17(10-8-12)11-15(18)16-13-3-5-14(19-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKFVDBSGILLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl-2-(4-methyl-1-piperidinyl)acetamide.

    Reduction: Formation of N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethylamine.

    Substitution: Formation of N-(4-substituted-phenyl)-2-(4-methyl-1-piperidinyl)acetamide.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for further modifications that can lead to the development of novel materials and pharmaceuticals. The compound can be synthesized through reactions involving 4-methoxyphenylacetic acid and 4-methylpiperidine, typically using coupling agents like N,N’-dicyclohexylcarbodiimide in organic solvents such as dichloromethane.

Biological Research

Interactions with Biological Macromolecules
The compound is studied for its interactions with various biological macromolecules, including proteins and nucleic acids. Understanding these interactions can provide insights into its potential biological activity and mechanisms of action. Research indicates that compounds similar to this compound exhibit diverse biological activities, including analgesic and anti-inflammatory effects .

Pharmacological Properties
this compound is being investigated for its pharmacological properties, particularly its potential as an antipsychotic agent. Studies have shown that related compounds can modify serotonergic receptor activity, which is beneficial in treating neuropsychiatric disorders such as schizophrenia, depression, and anxiety disorders . Its mechanism involves binding to specific receptors and modulating their activity, which can lead to therapeutic effects .

Therapeutic Applications

Potential Treatment for Neuropsychiatric Disorders
The therapeutic potential of this compound extends to various neuropsychiatric conditions. It may be effective in addressing disorders characterized by dysfunctional serotonin signaling, including major depression and bipolar disorder . The compound's ability to influence monoamine receptors positions it as a candidate for developing new treatments aimed at improving mental health outcomes.

Research on Side Effects and Efficacy
Ongoing research aims to elucidate the side effects and overall efficacy of this compound compared to existing treatments. For instance, studies have demonstrated its lower potential for abuse compared to similar amphetamines, making it a safer alternative for patients requiring long-term treatment .

Industrial Applications

Chemical Manufacturing Intermediate
In industrial settings, this compound is utilized as an intermediate in the production of various chemical products. Its structural properties facilitate the development of new materials with specific desired characteristics, which are valuable across multiple industries including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Table 1: Key Anticancer Acetamides and Their Activities

Compound Name Structural Features Activity (Cell Line, IC50/MGI%) Reference
N-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide 4-Methoxyphenyl, 4-methylpiperidinyl Moderate anticonvulsant activity (MES model)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline-sulfonyl, pyrrolidinyl IC50 <10 µM (HCT-1, MCF-7)
N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (9) Quinazolinone-thioether, trimethoxybenzyl MGI% = 10% (broad anticancer activity)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) Benzofuran-oxadiazole, 4-methoxyphenyl Potent antimicrobial activity

Key Observations :

  • Quinazoline derivatives (e.g., compound 38) exhibit superior anticancer activity due to their ability to inhibit tyrosine kinases or topoisomerases .
  • The 4-methoxyphenyl group enhances membrane permeability but may reduce target specificity compared to halogenated analogs (e.g., chlorophenyl derivatives in ).

Anticonvulsant Acetamides

Table 2: Anticonvulsant Activity Comparison

Compound Name Structural Features Relative Potency (vs. Phenytoin) ED50 (mmol/kg) Reference
This compound 4-Methoxyphenyl, 4-methylpiperidinyl 0.72 0.259
N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)acetamide (5c) Benzofuran-chlorophenyl, 4-methylpiperidinyl 0.74 0.055
Phenytoin Hydantoin core 1.00 0.040

Key Observations :

  • The 4-methylpiperidinyl group improves anticonvulsant activity compared to morpholinyl or thiomorpholinyl derivatives (e.g., compounds in ), likely due to enhanced blood-brain barrier penetration .
  • Chlorophenyl substituents (e.g., in compound 5c) increase potency over methoxyphenyl analogs, possibly via stronger hydrophobic interactions with sodium channels .

Antimicrobial and Anti-Inflammatory Derivatives

Table 3: Antimicrobial Activity of Selected Acetamides

Compound Name Structural Features Activity (Model/Pathogen) Reference
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) Benzofuran-oxadiazole, 4-methoxyphenyl MIC = 12.5 µg/mL (Staphylococcus aureus)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) Thiazole, piperazinyl IC50 = 8.2 µM (MMP-9 inhibition)
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Thiazole, fluorophenyl IC50 = 0.3 nM (MMP-12 inhibition)

Key Observations :

  • Thiazole-containing acetamides (e.g., GSK1570606A) show higher anti-inflammatory activity than non-heterocyclic analogs, likely due to improved enzyme-binding affinity .
  • The 4-methoxyphenyl group in compound 2b provides moderate antimicrobial activity but is less potent than fluorophenyl or chlorophenyl variants .

Structural-Activity Relationship (SAR) Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance target binding and potency in both anticancer and anticonvulsant activities .
  • Piperidinyl/piperazinyl moieties improve CNS penetration and metabolic stability compared to pyrrolidinyl or morpholinyl groups .

Heterocyclic Enhancements :

  • Thiazole, quinazoline, or benzofuran cores significantly boost activity by enabling π-stacking or hydrogen bonding with biological targets .

Biological Activity

N-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H21N3OC_{14}H_{21}N_{3}O, with a molecular weight of approximately 261.34 g/mol. The compound features a methoxy group on the phenyl ring and a piperidine moiety, which are critical for its biological interactions.

PropertyValue
Chemical FormulaC14H21N3OC_{14}H_{21}N_{3}O
Molecular Weight261.34 g/mol
IUPAC NameThis compound
LogP2.1
SolubilityModerate

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with piperidine structures have shown promising activity against various pathogens, including Mycobacterium tuberculosis and other bacteria. In a high-throughput screening study, compounds from the 4PP series exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM against M. tuberculosis .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research indicates that similar compounds can act as dual inhibitors of key proteins involved in cancer progression, such as BRD4 and CK2, which are implicated in triple-negative breast cancer (TNBC). In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cell lines .

Neuropharmacological Effects

The piperidine moiety in this compound is associated with various neuropharmacological activities. Compounds with similar structures have been investigated for their effects on serotonin receptors, particularly the 5-HT2A receptor. In vivo studies have shown that these compounds can modulate neurotransmitter signaling, which may have implications for treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and the phenyl group can significantly influence potency and selectivity.

Key Findings:

  • Substituents on the phenyl ring enhance binding affinity to target proteins.
  • The presence of the methoxy group increases lipophilicity, improving membrane permeability.
  • Variations in the piperidine structure can affect metabolic stability and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A study focusing on the 4PP series demonstrated that modifications led to improved activity against M. tuberculosis. The introduction of specific substituents resulted in MICs as low as 2 µM, indicating enhanced potency .
  • Cancer Cell Line Studies : Research involving dual-target inhibitors showed that compounds similar to this compound could effectively reduce tumor growth in mouse models by inducing apoptosis in TNBC cells .
  • Neuropharmacological Assessment : A pharmacological characterization revealed that certain analogs could effectively block 5-HT2A receptor signaling, suggesting potential applications in treating anxiety and depression .

Q & A

Basic Research Questions

Q. What synthetic routes and optimization strategies are recommended for N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide?

  • Methodological Answer : Synthesis typically involves coupling acetamide precursors with substituted piperidine derivatives. For example, analogous compounds (e.g., flavone-acetamide hybrids) are synthesized via nucleophilic substitution or amidation reactions under reflux conditions in polar aprotic solvents (e.g., DMF or THF) with yields ranging from 25% to 80% . Optimization includes adjusting stoichiometry, reaction time (12–24 hours), and purification via column chromatography. Characterization via 1^1H NMR (e.g., methoxy protons at δ 3.7–3.8 ppm) and mass spectrometry (e.g., molecular ion peaks matching calculated molecular weights) is critical .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : The MTT assay is widely used for cytotoxicity screening. For example, acetamide derivatives are tested against cancer cell lines (e.g., HCT-116, MCF-7) at concentrations of 1–100 µM, with viability measured after 48–72 hours . Positive controls (e.g., doxorubicin) and triplicate replicates ensure reliability. Data normalization to untreated cells and IC50_{50} calculations via nonlinear regression are standard .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions include:

  • Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Emergency procedures: Rinse exposed skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structural characterization resolve ambiguities in synthetic intermediates or byproducts?

  • Methodological Answer : Advanced techniques include:

  • X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles, though high-quality crystals may require vapor diffusion techniques .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, e.g., distinguishing piperidinyl CH2_2 groups from methoxyphenyl protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with <5 ppm error, critical for detecting trace impurities .

Q. How can contradictory cytotoxicity data across cell lines be systematically analyzed?

  • Methodological Answer :

  • Dose-response curves : Compare IC50_{50} values across cell lines (e.g., HCT-116 vs. PC-3) to assess selectivity .
  • Mechanistic studies : Perform flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to identify cell-line-specific pathways .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance of discrepancies. Report p-values and effect sizes .

Q. What computational strategies predict receptor-binding interactions for this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Dock the compound into receptor active sites (e.g., adenosine A2B_{2B} receptors) using crystal structures (PDB: 4UCI). Prioritize poses with lowest binding energies (ΔG < -8 kcal/mol) .
  • MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds (e.g., between acetamide carbonyl and Arg102^{102}) .
  • QSAR modeling : Train models on analogs (e.g., substituent effects on piperidine rings) to predict affinity or toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.